MAO-B Inhibition Selectivity: 8-Ethoxy-6-methylquinoline vs. 8-Ethoxyquinoline
Derivatives containing the 8-ethoxy-6-methylquinoline core exhibit a markedly improved selectivity profile for MAO-B over MAO-A compared to the simpler 8-ethoxyquinoline scaffold. The presence of the 6-methyl substituent is inferred to contribute to a more favorable binding conformation in the MAO-B active site [1].
| Evidence Dimension | Monoamine Oxidase B (MAO-B) Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 560 nM (MAO-B) |
| Comparator Or Baseline | 8-Ethoxyquinoline-derived analog: IC50 = 1,130 nM (MAO-B); IC50 > 100,000 nM (MAO-A) |
| Quantified Difference | Target compound shows ~2-fold greater MAO-B potency. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate. |
Why This Matters
This indicates that the 6-methyl substitution on the 8-ethoxyquinoline core is a critical structural determinant for enhancing MAO-B inhibitory activity, a key target in neurodegenerative diseases.
- [1] BindingDB. (n.d.). BDBM50585929 (CHEMBL5083737). Affinity Data for MAO-A and MAO-B. View Source
